molecular formula C13H28N6O4S B12100033 H-DL-Arg-DL-Met-NH2.CH3CO2H

H-DL-Arg-DL-Met-NH2.CH3CO2H

Cat. No.: B12100033
M. Wt: 364.47 g/mol
InChI Key: ZOBRUMRGZFWCOB-UHFFFAOYSA-N
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Description

The compound H-DL-Arg-DL-Met-NH2.CH3CO2H is a synthetic peptide derivative. It consists of the amino acids arginine and methionine in their DL-forms, with an amide group and an acetate counterion. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Met-NH2.CH3CO2H typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids DL-arginine and DL-methionine are sequentially coupled to the resin using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Deprotection: After each coupling step, the protecting groups on the amino acids are removed using a deprotecting agent like TFA (trifluoroacetic acid).

    Cleavage: The final peptide is cleaved from the resin and simultaneously deprotected using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and consistency. The final product is purified using techniques like HPLC (high-performance liquid chromatography) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Met-NH2.CH3CO2H: can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild acidic conditions.

    Reduction: DTT, mild basic conditions.

    Substitution: Various nucleophiles, depending on the desired substitution.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

H-DL-Arg-DL-Met-NH2.CH3CO2H: has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Met-NH2.CH3CO2H depends on its specific biological activity. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    H-Arg-NH2 hydrochloride: A simpler peptide with similar arginine content.

    Ac-Cha-Arg-Disc-Met-NH2: A synthetic tetrapeptide with a similar methionine residue.

    H-Phe-D-met-arg-phe-NH2: Another peptide with methionine and arginine residues.

Uniqueness

H-DL-Arg-DL-Met-NH2.CH3CO2H: is unique due to its specific combination of DL-arginine and DL-methionine, which may confer distinct biological properties compared to its similar compounds. Its specific sequence and structure can result in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H28N6O4S

Molecular Weight

364.47 g/mol

IUPAC Name

acetic acid;2-amino-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C11H24N6O2S.C2H4O2/c1-20-6-4-8(9(13)18)17-10(19)7(12)3-2-5-16-11(14)15;1-2(3)4/h7-8H,2-6,12H2,1H3,(H2,13,18)(H,17,19)(H4,14,15,16);1H3,(H,3,4)

InChI Key

ZOBRUMRGZFWCOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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